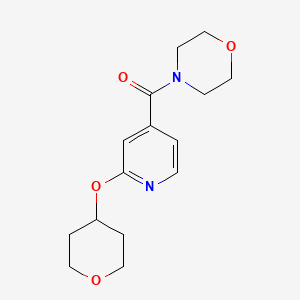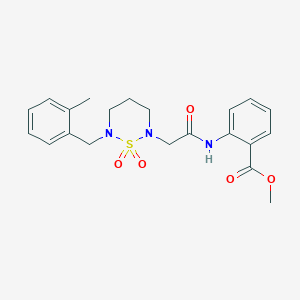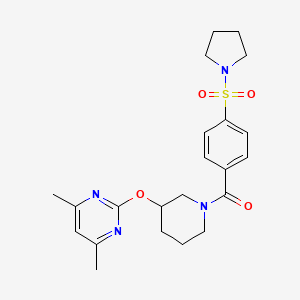![molecular formula C24H18F2N2O5S B2530985 2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866808-57-3](/img/structure/B2530985.png)
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide" is a complex molecule that may have potential applications in various fields, including medicinal chemistry and analytical chemistry. While the provided papers do not directly discuss this compound, they do provide insight into related chemical reagents and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves the reaction of a quinoline derivative with amines or alcohols in the presence of a base or a catalyst. For example, "6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride" is used as a fluorescence derivatization reagent for primary amines, reacting in acetonitrile with potassium carbonate to yield fluorescent amides . This suggests that similar conditions could potentially be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a quinoline core, which is a fused ring system combining benzene and pyridine rings. The presence of substituents, such as fluorine atoms and sulfonyl groups, can significantly affect the electronic properties of the molecule, potentially influencing its reactivity and interactions with other molecules. The molecular structure analysis would involve examining these features and predicting how they might affect the compound's behavior in chemical reactions.
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be explored through their interactions with various functional groups. The papers provided discuss the use of a quinoline derivative as a derivatization reagent for amines and alcohols, indicating that these compounds can participate in the formation of amides and esters . This implies that the compound of interest may also undergo similar reactions, which could be useful for its functionalization or for analytical purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "this compound" would likely include its fluorescence characteristics, solubility, and stability. The papers indicate that related quinoline derivatives exhibit fluorescence, which can be leveraged for detection in liquid chromatography . The solubility would depend on the nature of the substituents and the solvent used, while the stability could be influenced by factors such as the presence of electron-withdrawing groups like fluorine and sulfonyl.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Fluorescence Properties
Quinoline derivatives exhibit unique structural aspects and properties, particularly when interacting with mineral acids or forming inclusion compounds. These interactions can result in distinct physical forms such as gels or crystalline solids, depending on the acid and the specific derivative. For example, the study of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its behavior with mineral acids highlights the potential for creating materials with specific physical properties, which could have implications in materials science and drug formulation research (Karmakar et al., 2007).
Anticancer Activity of Sulfonamide Derivatives
Sulfonamide derivatives have been investigated for their cytotoxic activity against various cancer cell lines. For instance, certain novel sulfonamide derivatives have demonstrated significant in vitro anticancer activity, highlighting the potential of these compounds in developing new anticancer treatments. This area of research is crucial for identifying new therapeutic agents with efficacy against resistant cancer types (Ghorab et al., 2015).
Fluorination Techniques and Biological Activity
The fluorination of quinoline derivatives is a notable chemical modification that can enhance the biological activity of these compounds. Techniques using microwave irradiation for the fluorination process have been developed, significantly reducing reaction times and improving yields. The incorporation of fluorine atoms into organic compounds is associated with increased lipid solubility, which can enhance biological activity and potential drug-likeness (Kidwai et al., 1999).
Fluorescent Labeling and Sensing Applications
Some quinoline derivatives are potent fluorophores, offering strong fluorescence across a wide pH range in aqueous media. Such properties make these compounds excellent candidates for developing fluorescent labeling reagents or pH sensors, which could have broad applications in biomedical analysis, including cell and tissue imaging (Hirano et al., 2004).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5S/c1-33-18-7-5-17(6-8-18)27-23(29)14-28-13-22(24(30)20-12-16(26)4-11-21(20)28)34(31,32)19-9-2-15(25)3-10-19/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLBNZCIWAXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)
![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)



![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)
![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)